molecular formula C17H15ClN2O4 B8627978 N-(4-Chlorobenzyl)-2-(hydroxymethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

N-(4-Chlorobenzyl)-2-(hydroxymethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

Cat. No. B8627978
M. Wt: 346.8 g/mol
InChI Key: OPZQSDGZOQGTED-UHFFFAOYSA-N
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Patent
US06878705B2

Procedure details

A solution of 2 N aq. sodium hydroxide (2.5 mL) was added to a solution of N-(4-chlorobenzyl)-2-(chloromethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]-pyridine-5-carboxamide (Example 2, 1.83 g) in DMF (40 mL). The mixture was heated and a sat. aq. sodium bicarbonate solution (10 mL) was added. The reaction mixture was allowed to cool to room temperature, was poured into water, and extracted with EtOAc (3×100 mL). The combined organic layers were concentrated. The crude product was purified by column chromatography (CH2Cl2/methanol, 100/1; 50/1; 20/1; 15/1) to afford 0.258 g of the title compound as a yellow solid. Physical characteristics. M.p. 229-230° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.63, 8.56, 7.42-7.32, 6.85, 5.53, 4.54, 4.51, 3.94; MS (EI) m/z 346 (M+).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
N-(4-chlorobenzyl)-2-(chloromethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]-pyridine-5-carboxamide
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:26]=[CH:25][C:7]([CH2:8][NH:9][C:10]([C:12]2[C:13](=[O:24])[C:14]3[CH:21]=[C:20]([CH2:22]Cl)[O:19][C:15]=3[N:16]([CH3:18])[CH:17]=2)=[O:11])=[CH:6][CH:5]=1.C(=O)(O)[O-:28].[Na+].O>CN(C=O)C>[Cl:3][C:4]1[CH:26]=[CH:25][C:7]([CH2:8][NH:9][C:10]([C:12]2[C:13](=[O:24])[C:14]3[CH:21]=[C:20]([CH2:22][OH:28])[O:19][C:15]=3[N:16]([CH3:18])[CH:17]=2)=[O:11])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-(4-chlorobenzyl)-2-(chloromethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]-pyridine-5-carboxamide
Quantity
1.83 g
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)CCl)=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (CH2Cl2/methanol, 100/1; 50/1; 20/1; 15/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)CO)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.258 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.